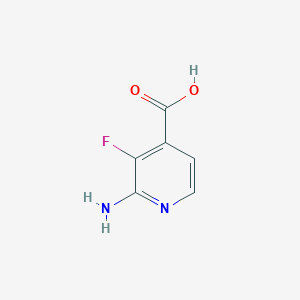

2-Amino-3-fluoroisonicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-fluoroisonicotinic acid is a compound that is not directly described in the provided papers. However, the papers do discuss various fluorinated amino acids and their synthesis, which can provide insights into the properties and potential synthesis routes for 2-amino-3-fluoroisonicotinic acid. For instance, the synthesis of related compounds involves the use of palladium-catalyzed reactions, stereoselective additions, and other organic synthesis techniques that could be applicable to the synthesis of 2-amino-3-fluoroisonicotinic acid .

Synthesis Analysis

The synthesis of related fluorinated compounds often involves multiple steps, including regioselective chlorination, palladium-catalyzed cyanation/reduction sequences, and coupling of different building blocks . For example, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a selective monodechlorination followed by coupling of the resulting nicotinic acid with another building block . Similarly, the synthesis of 3-fluoro-2-hydroxy-nitriles and subsequent conversion to 2-amino-3-fluoronitriles and acids demonstrates the use of Strecker-type reactions and acid solvolysis .

Molecular Structure Analysis

While the molecular structure of 2-amino-3-fluoroisonicotinic acid is not directly reported, the crystal structure of related compounds like 4-amino-3-fluorophenylboronic acid has been determined through X-ray crystallography . This suggests that similar analytical techniques could be used to elucidate the structure of 2-amino-3-fluoroisonicotinic acid.

Chemical Reactions Analysis

The chemical reactions involving fluorinated amino acids are diverse and can include stereoselective synthesis, as seen in the preparation of various 3-amino-2-fluoro carboxylic acid derivatives . The presence of fluorine can influence the reactivity and selectivity of these compounds in reactions such as Suzuki cross-coupling and Diels-Alder reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amino acids can be quite distinct due to the presence of the fluorine atom. For instance, the pKa value of boronic acids can be affected by fluorination, as seen in the relatively low pKa value of 7.8 for acetylated 4-amino-3-fluorophenylboronic acid . The fluorine atom can also influence the hydrophobicity and steric properties of amino acids, which is useful in protein studies . The synthesis of fluorinated analogs of amino acids, such as 2-fluoro-1-aminocyclopropane-1-carboxylic acid, demonstrates the potential for creating compounds with unique properties for biological applications .

Scientific Research Applications

Fluorescent Amino Acids in Chemical Biology

Fluorescent amino acids, including 2-amino-3-fluoroisonicotinic acid, are crucial in chemical biology. They are used to construct fluorescent macromolecules like peptides and proteins without altering their native properties. These amino acids enable the tracking of protein–protein interactions and imaging of nanoscopic events in real-time with high spatial resolution. Advances in their design and synthesis have significantly contributed to understanding biological processes through optical imaging (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

Genetically Encoded Fluorescent Amino Acids

2-Amino-3-fluoroisonicotinic acid can be genetically encoded into proteins, allowing selective and efficient biosynthetic incorporation at specific sites. This technique provides a powerful tool for studying protein structure, dynamics, localization, and biomolecular interactions in vivo. Such applications have been demonstrated in various biological systems, offering insights into protein folding and interactions (Summerer et al., 2006).

Applications in Tumor Imaging

Fluorinated amino acids like 2-amino-3-fluoroisonicotinic acid have shown potential in tumor imaging. Radiolabeled forms of these amino acids target neoplasms by exploiting their altered metabolic states. Studies have demonstrated that these compounds can be effective imaging agents for detecting intracranial neoplasms via positron emission tomography (PET), offering high tumor-to-normal brain ratios, which is critical for accurate imaging and diagnosis (McConathy et al., 2002).

Synthesis and Characterization

The synthesis and characterization of 2-amino-3-fluoroisonicotinic acid and its derivatives have been explored for various applications, including as building blocks for novel fluoropeptidomimetics and as probes for protein studies. These studies contribute to the development of new compounds with potential applications in medicinal chemistry and biochemistry (Kollmar, Parlitz, Oevers, & Helmchen, 2003).

Probing Peptidoglycan Synthesis

Fluorescent amino acids like 2-amino-3-fluoroisonicotinic acid are used in probing peptidoglycan synthesis in bacteria. They allow for the specific and covalent probing of bacterial growth with minimal perturbation. This application is particularly useful in studying bacterial cell wall synthesis and dynamics (Kuru, Tekkam, Hall, Brun, & Nieuwenhze, 2014).

properties

IUPAC Name |

2-amino-3-fluoropyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBMKSULKQLTEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-fluoroisonicotinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B3011214.png)

![N-[1-(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)ethyl]prop-2-enamide](/img/structure/B3011215.png)

![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B3011220.png)

![2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol](/img/structure/B3011222.png)

![N-1,3-benzodioxol-5-yl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3011227.png)

![6-ethyl-5-((1-hydroxybutan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011228.png)